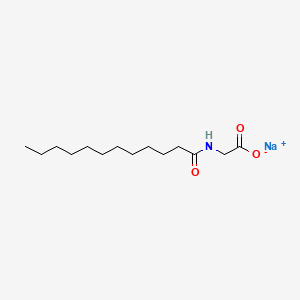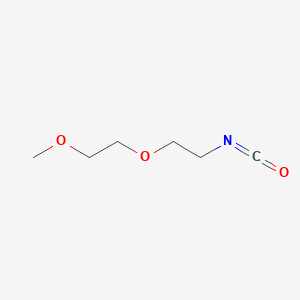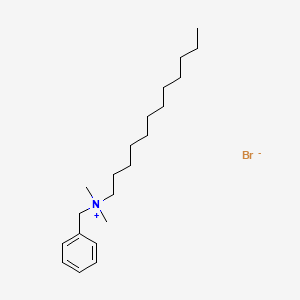
Isotussilagine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of isotussilagine involves the condensation of enantiopure β-amino ester with methyl pyruvate, which provides two diastereoisomers. These diastereoisomers are subjected to hydrogenation followed by cyclization, producing pyrrolidinones. From these pyrrolidinones, isotussilagine is obtained using a Mitsunobu reaction as a key step .Molecular Structure Analysis
Isotussilagine has a molecular weight of 199.25 g/mol . The molecular structure analysis of isotussilagine can be performed using various techniques such as mass spectrometry (MS). MS is extensively used for the analysis of molecular structures of unknown compounds in the gas phase .Chemical Reactions Analysis
The chemical reactions involving isotussilagine include its synthesis from β-amino ester and methyl pyruvate, followed by hydrogenation and cyclization to produce pyrrolidinones. The Mitsunobu reaction is then used to obtain isotussilagine .Physical And Chemical Properties Analysis
Isotussilagine is a powder-type compound . Its physical and chemical properties can be analyzed using various techniques, including those that measure mass, color, volume, hardness, malleability, solubility, electrical conductivity, density, melting points, and boiling points .Wissenschaftliche Forschungsanwendungen
Pyrrolizidine Alkaloids and Plant Research
Isotussilagine, along with other pyrrolizidine alkaloids like tussilagine and neo-tussilagine, has been identified in various plant species such as Neurolaena lobata, Ligularia sibirica, and Tussilago farfara. These compounds are of interest in botanical and biochemical research due to their unique structures and biosynthetic pathways. Research has focused on understanding their occurrence in plants and their potential biosynthetic precursors, such as 2-pyrrolidineacetic acid (Passreiter, 1998); (Wiedenfeld et al., 2003).
Chemical Synthesis and Pharmacological Studies
The synthesis and structural characterization of isotussilagine are significant for pharmacological studies. Researchers have developed methods to synthesize isotussilagine and related compounds through chemical processes, which are crucial for exploring their potential therapeutic applications (Ma & Zhang, 1999).
Isotopic Research and Nutritional Monitoring
While not directly related to isotussilagine, the use of isotopic methods in nutrition and health research provides a context for understanding the broader scope of chemical compounds in scientific research. Isotopic techniques are essential in studying human energy requirements, nutrient metabolism, and food composition. These methods are particularly valuable in developing countries for monitoring nutritional status and health improvements (Valencia & Iyengar, 2002).
Eigenschaften
IUPAC Name |
methyl (1S,2R,8S)-2-hydroxy-2-methyl-1,3,5,6,7,8-hexahydropyrrolizine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-10(13)6-11-5-3-4-7(11)8(10)9(12)14-2/h7-8,13H,3-6H2,1-2H3/t7-,8+,10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LADVYSUMGRTFSZ-XKSSXDPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN2CCCC2C1C(=O)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CN2CCC[C@H]2[C@@H]1C(=O)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isotussilagine | |
CAS RN |
91108-31-5, 91108-32-6 | |
| Record name | (+-)-Tussilagine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091108315 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+)-Isotussilagine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091108326 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ISOTUSSILAGINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1H26FL57DF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is isotussilagine and where is it found?
A1: Isotussilagine is a pyrrolizidine alkaloid (PA), a class of naturally occurring alkaloids known for their diverse biological activities. It is found in trace amounts in certain plant species. Notably, it has been identified in the flowerheads of several Arnica species [, , , ] including Arnica montana, A. chamissonis ssp. foliosa, A. amplexicaulis, and A. sachalinensis, as well as in Ligularia sibirica [, ] and Tussilago farfara [].
Q2: What is the chemical structure of isotussilagine?
A2: While the provided abstracts do not explicitly detail spectroscopic data for isotussilagine, they mention the use of GC-MS and NMR techniques [, , ] for its structural elucidation. Isotussilagine is a stereoisomer of tussilagine, differing in the configuration at one chiral center. They share the same molecular formula and weight.
Q3: Are there any known synthetic routes to produce isotussilagine?
A4: Yes, enantioselective syntheses of isotussilagine have been achieved. One approach utilizes a β-amino ester route, involving a Mitsunobu reaction as a key step [, , ].
Q4: What other compounds are found alongside isotussilagine in Arnica species?
A6: Besides isotussilagine, Arnica species contain other compounds such as sesquiterpene lactones (mainly helenalin and its derivatives), flavonoids (including apigenin, luteolin, and quercetin), essential oils, and phenolic acids []. Notably, 2-pyrrolidineacetic acid and its methyl ester have also been found to co-occur with tussilagine and isotussilagine in some Arnica species [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxy]butanoic acid](/img/structure/B3431505.png)





![[(3S)-3-Amino-4-[(3-hexylphenyl)amino]-4-oxobutyl]phosphonic acid](/img/structure/B3431540.png)



